1,7-Dimethyluric Acid-d3 is a stable isotope-labeled compound that serves as a metabolite of caffeine. It is utilized in various scientific applications, particularly in metabolic studies and environmental analysis. The compound is classified under the category of stable isotope-labeled compounds, which are essential for tracing metabolic pathways and studying chemical reactions in vivo.
1,7-Dimethyluric Acid-d3, with the CAS number 1189713-08-3, is synthesized as a deuterated analogue of 1,7-Dimethyluric Acid. This compound can be sourced from various chemical suppliers specializing in stable isotopes and labeled compounds. It falls under the classification of metabolites, specifically those related to caffeine metabolism. The molecular formula for this compound is C7H5D3N4O3, indicating the presence of deuterium isotopes in its structure .
The synthesis of 1,7-Dimethyluric Acid-d3 involves several chemical processes that typically include:
The detailed technical aspects of the synthesis may vary depending on the specific methods employed by different laboratories or suppliers .
The molecular structure of 1,7-Dimethyluric Acid-d3 can be described as follows:
The canonical SMILES representation for this compound is CN1C2=C(NC1=O)NC(=O)N(C2=O)C
, which provides insights into its connectivity and functional groups .
1,7-Dimethyluric Acid-d3 participates in various chemical reactions typical of uric acid derivatives. These reactions may include:
These reactions are crucial for understanding its behavior in biological systems and environmental contexts .
The mechanism of action for 1,7-Dimethyluric Acid-d3 primarily revolves around its role as a metabolite in caffeine metabolism. When caffeine is ingested, it is metabolized by the liver into various metabolites including 1,7-Dimethyluric Acid-d3. This process involves several enzymatic reactions facilitated by cytochrome P450 enzymes:
This metabolic pathway allows researchers to trace caffeine's effects on human physiology and its excretion patterns in biological samples .
Key physical and chemical properties of 1,7-Dimethyluric Acid-d3 include:
These properties are essential for determining how the compound behaves under various laboratory conditions and its suitability for specific applications .
1,7-Dimethyluric Acid-d3 has several scientific applications:
These applications highlight the importance of stable isotope-labeled compounds in advancing scientific research across multiple disciplines .
CAS No.: 107539-20-8
CAS No.: 1344-96-3
CAS No.: 207461-10-7
CAS No.:
CAS No.:
CAS No.: